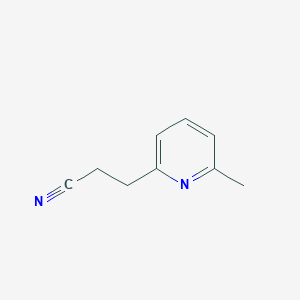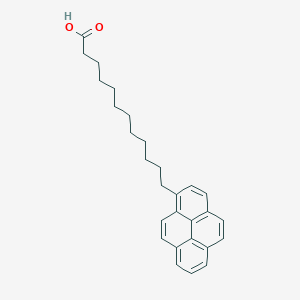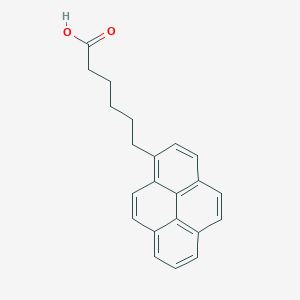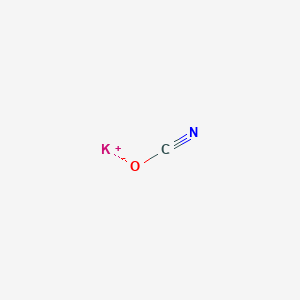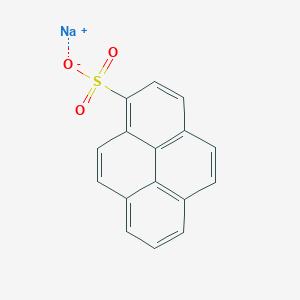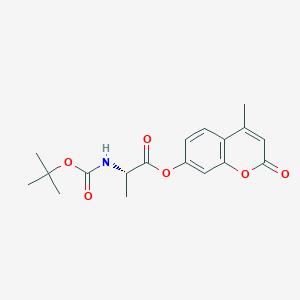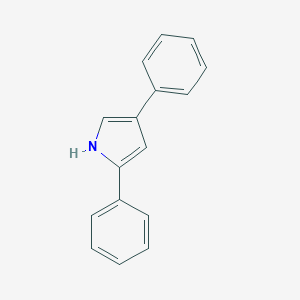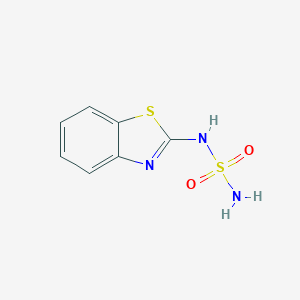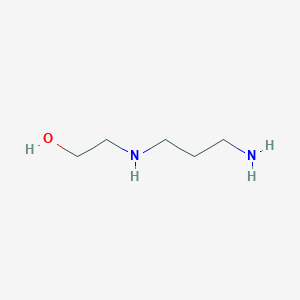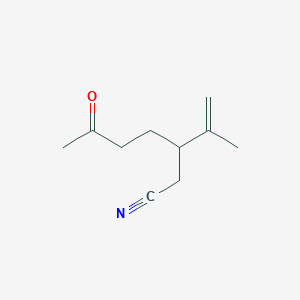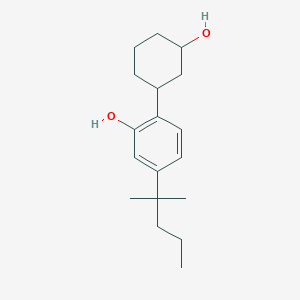
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol, also known as CP 55,940, is a synthetic cannabinoid compound that was first synthesized in the mid-1980s. It is a potent agonist of the cannabinoid receptors and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. These receptors are located throughout the body and are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 binds to these receptors and activates them, leading to the various physiological effects observed.
Effets Biochimiques Et Physiologiques
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects in animal models, as well as neuroprotective effects in models of neurodegenerative diseases. It has also been studied for its potential use in the treatment of various psychiatric disorders, including anxiety, depression, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 in lab experiments is its potency as a cannabinoid receptor agonist. This allows for the effective activation of these receptors and the study of their downstream effects. However, one limitation is that the effects of 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 may not accurately reflect the effects of endogenous cannabinoids in the body.
Orientations Futures
There are several potential future directions for the study of 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, the development of more selective cannabinoid receptor agonists may lead to the development of more effective and targeted therapies.
Méthodes De Synthèse
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 is typically synthesized using a multi-step process that involves the reaction of various chemical intermediates. The initial step involves the reaction of cyclohexanone with 2,4-dichlorobenzaldehyde to produce 3-(2,4-dichlorophenyl)-cyclohexanone. This intermediate is then reacted with 3-hydroxybenzylamine to produce 2-(3-hydroxycyclohexyl)-3-(2,4-dichlorophenyl)propanoic acid. The final step involves the reaction of this intermediate with 2-methylpentan-2-ol to produce 2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940.
Applications De Recherche Scientifique
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol 55,940 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.
Propriétés
Numéro CAS |
132296-18-5 |
|---|---|
Nom du produit |
2-(3-Hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol |
Formule moléculaire |
C18H28O2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2-(3-hydroxycyclohexyl)-5-(2-methylpentan-2-yl)phenol |
InChI |
InChI=1S/C18H28O2/c1-4-10-18(2,3)14-8-9-16(17(20)12-14)13-6-5-7-15(19)11-13/h8-9,12-13,15,19-20H,4-7,10-11H2,1-3H3 |
Clé InChI |
IOTMRAJKTMPIRD-DZGCQCFKSA-N |
SMILES isomérique |
CCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
SMILES canonique |
CCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







